molecular formula C15H22BrNO2 B5777289 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine

1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine

Cat. No. B5777289
M. Wt: 328.24 g/mol
InChI Key: UTBMTFOQZIBKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BDMP belongs to the class of piperidine derivatives and has a molecular weight of 346.29 g/mol.

Mechanism of Action

1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to increase locomotor activity in animal models, indicating its potential as a psychostimulant. Additionally, this compound has been found to increase extracellular dopamine levels in the nucleus accumbens, which is a key brain region involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopamine signaling. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine in scientific research. One potential area of investigation is the role of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, the development of new this compound derivatives with improved selectivity and potency may lead to the discovery of novel therapeutic agents for the treatment of dopamine-related disorders. Finally, the use of this compound in combination with other drugs or treatments may provide insights into the complex interactions between dopamine signaling and other physiological processes.

Synthesis Methods

1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 1-bromo-3-chloropropane, followed by the reduction of the resulting product with sodium borohydride. The resulting intermediate is then reacted with 4-methylpiperidine to yield this compound.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperidine has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to act as a selective inhibitor of the dopamine transporter, which is a key target in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-11-4-6-17(7-5-11)10-12-8-13(16)15(19-3)9-14(12)18-2/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBMTFOQZIBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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